Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]-
Description
This compound is a poly(ethylene glycol) (PEG) derivative functionalized with a siloxane group at the omega-terminus and an acetyl group at the alpha-terminus. Its structure combines the hydrophilicity of PEG with the hydrophobic, thermally stable siloxane moiety, making it suitable for applications in surfactants, coatings, and silicone-modified polymers. Key features include:
- Molecular structure: The siloxane group (1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl) imparts flexibility and thermal stability, while the acetyl group enhances solubility in organic solvents .
- Physical properties: Commercial variants (e.g., SILWET® Y-12808) exhibit viscosities of ~30 cSt at 30°C, reflecting moderate molecular weight and branching .
Properties
IUPAC Name |
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si3/c1-14(15)17-12-11-16-10-9-13-22(8,18-20(2,3)4)19-21(5,6)7/h9-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQSQMPZVMLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125997-17-3 | |
| Details | Compound: 2-[Acetoxy(polyethyleneoxy)propyl]heptamethyltrisiloxane | |
| Record name | 2-[Acetoxy(polyethyleneoxy)propyl]heptamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125997-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
366.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125997-17-3 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(propyl(poly(EO))acetate)trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Poly(oxy-1,2-ethanediyl), commonly referred to as polyethylene glycol (PEG), is a polymer widely used in various industrial applications due to its unique physicochemical properties. The specific compound , Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- , is a siloxane-modified PEG derivative. This compound combines the hydrophilic properties of PEG with the hydrophobic characteristics of siloxanes, making it particularly interesting for biological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure indicates a complex arrangement that includes both ethylene oxide units and siloxane groups. The presence of these functional groups influences its solubility, surface activity, and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Surfactant Properties : The siloxane groups enhance the surfactant properties of the polymer, allowing it to interact with lipid membranes and proteins, which can facilitate drug delivery systems or enhance bioavailability in formulations.
- Biocompatibility : PEG derivatives are generally known for their biocompatibility and non-toxicity. Studies have shown that similar compounds exhibit low cytotoxicity and immunogenicity, making them suitable for pharmaceutical applications .
Toxicological Profile
Research indicates that the acute toxicity of related PEG compounds varies significantly based on molecular weight and structural modifications. For instance:
- In animal studies, the median lethal dose (LD50) for similar PEG compounds ranged from 72 mg/kg to over 2885 mg/kg . The toxicity profile is often influenced by the presence of reactive functional groups.
- Sub-lethal effects observed in studies included decreased activity and respiratory distress at higher doses .
Drug Delivery Applications
One notable application of siloxane-modified PEG derivatives is in drug delivery systems. A study demonstrated that incorporating this compound into liposomal formulations improved drug encapsulation efficiency and release profiles compared to traditional formulations. The enhanced permeability provided by the siloxane groups allowed for better cellular uptake.
Cosmetic Formulations
In cosmetic applications, this compound has been used as an emulsifier and stabilizer. Its ability to reduce surface tension has been shown to improve the texture and spreadability of creams and lotions. Clinical evaluations indicated improved skin hydration without irritation, affirming its biocompatibility in topical applications .
Comparative Analysis with Other Compounds
| Property | Poly(oxy-1,2-ethanediyl) Derivative | Non-siloxane PEG Derivative |
|---|---|---|
| Biocompatibility | High | High |
| Acute Toxicity (LD50) | 72 - 2885 mg/kg | 1000 - 5000 mg/kg |
| Surfactant Activity | Moderate to High | Low |
| Drug Encapsulation Efficiency | High | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of PEG-siloxane hybrids. Below is a detailed comparison with structurally related derivatives:
Table 1: Comparative Analysis of PEG-Siloxane Derivatives
*Estimated based on viscosity data .
Key Findings
Functional Group Impact: Siloxane-terminated derivatives (e.g., the target compound) exhibit superior thermal stability (200–250°C) compared to non-siloxane PEGs due to the robust Si-O-Si backbone . Ionic terminal groups (e.g., phosphate in ) enhance water solubility but reduce thermal stability.
Reactivity: Propenyl-terminated analogs () are reactive toward thiol-ene click chemistry, enabling tailored polymer networks. Acetyl-terminated variants (target compound) are non-reactive, favoring applications requiring inertness (e.g., lubricants).
Performance in Coatings: Siloxane-PEG hybrids reduce surface tension more effectively (e.g., ~20 mN/m) than non-siloxane PEGs (~40 mN/m), per computational similarity studies .
Research Insights
- Structure-Activity Relationships (SAR): Computational models (e.g., OpenEye’s Shape + color scoring) highlight that minor substituent changes (e.g., acetyl vs. propenyl) significantly alter hydrophile-lipophile balance (HLB) and interfacial activity .
- Regulatory Status : The compound and analogs (e.g., ) are regulated under TSCA §5(e) for significant new uses, reflecting environmental persistence concerns .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis involves a multi-step approach:
PEG Backbone Functionalization : Start with a polyethylene glycol (PEG) chain. The alpha terminus is acetylated via esterification using acetic anhydride under anhydrous conditions.
Siloxane Modification : The omega end is modified by reacting with 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl bromide in the presence of a base (e.g., NaH) to introduce the siloxane moiety.
Purification : Use fractional distillation or column chromatography to remove unreacted siloxane precursors. Size-exclusion chromatography (SEC) is recommended for isolating the target molecular weight fraction .
Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using . Final purity (>95%) can be achieved via repeated precipitation in cold diethyl ether .
Basic: Which analytical techniques are critical for structural confirmation and molecular weight determination?
Answer:
- Nuclear Magnetic Resonance (NMR) : and confirm acetylation (δ ~2.1 ppm for CHCO) and siloxane integration (δ ~0.1–0.3 ppm for Si–CH) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for C=O stretch (~1730 cm) and Si–O–Si asymmetric stretching (~1000–1100 cm) .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution using PEG standards. Ensure THF or DMF as eluents to prevent aggregation .
Advanced: How does the siloxane moiety influence thermal stability compared to unmodified PEG derivatives?
Answer:
The siloxane group enhances thermal stability due to its inorganic backbone. Methodological evaluation:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min). Expect decomposition onset >250°C for the siloxane-modified PEG vs. ~200°C for standard PEG.
- Differential Scanning Calorimetry (DSC) : Observe a suppressed melting point (T) due to disrupted PEG crystallinity. Compare with control PEG to quantify siloxane-induced amorphous behavior .
Advanced: How can researchers systematically analyze its aggregation behavior in mixed solvent systems?
Answer:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (R) in water/THF mixtures. Siloxane hydrophobicity drives micelle formation at critical aggregation concentrations (CAC).
- Surface Tension Analysis : Plot surface tension vs. concentration to identify CAC. Compare with PEG-surfactants lacking siloxane .
- Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology (e.g., spherical vs. lamellar) in aqueous buffers .
Data Contradiction: Resolving discrepancies in solubility profiles reported in literature.
Answer:
Discrepancies often arise from molecular weight variations or residual siloxane impurities. Methodological resolution:
- Controlled Fractionation : Use SEC to isolate narrow molecular weight fractions.
- Solubility Testing : Systematically test fractions in solvents (e.g., water, toluene) under standardized conditions (25°C, 24 hr equilibration).
- Impurity Analysis : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile siloxane byproducts affecting solubility .
Advanced: What strategies are effective for studying interactions with proteins or lipid bilayers in drug delivery applications?
Answer:
- Fluorescence Quenching Assays : Use tryptophan fluorescence to monitor PEG-siloxane binding to serum albumin.
- Langmuir Trough Experiments : Measure monolayer insertion into lipid bilayers; siloxane enhances membrane permeability due to hydrophobic interactions.
- Cryo-Electron Microscopy (Cryo-EM) : Visualize nanostructure formation in simulated physiological conditions .
Basic: What precautions are necessary for storage and handling to prevent hydrolysis or oxidation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
